3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

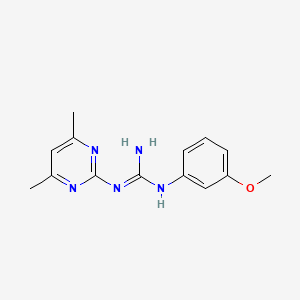

3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O6 and its molecular weight is 397.387. The purity is usually 95%.

BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Inflammatory Applications

The compound has been studied for its potential to suppress inflammatory reactions. In particular, it has shown efficacy in inhibiting the activation of nuclear factor-κB and activator protein-1, which are pivotal in the inflammatory process. This suppression could lead to the alleviation of inflammatory diseases and has been demonstrated in macrophages and in mouse models of endotoxin shock .

Antitumor Activity

Research indicates that this compound may have antitumor properties through the induction of reactive oxygen species (ROS)-mediated apoptosis specifically in cancer cells, without affecting healthy cells. This selective cytotoxicity makes it a promising candidate for cancer therapy, particularly in targeting pancreatic cancer cells .

Modulation of Gene Expression

The compound has been associated with global changes in gene expression related to oxidative stress and apoptosis. It may induce glutathione depletion by modulating gene expression involved in glutathione metabolism, which is crucial for maintaining cellular redox balance. This modulation can lead to the selective killing of cancer cells .

Inhibition of Macrophage Activation

Macrophages play a significant role in mediating inflammation by releasing nitric oxide and pro-inflammatory cytokines. The compound’s ability to inhibit macrophage activation is a valuable trait that could be harnessed to treat various inflammatory conditions .

Protection Against Endotoxin Shock

In animal studies, the compound has been shown to protect mice from lipopolysaccharide-induced endotoxin shock. This protective effect is likely due to the inhibition of inflammatory cytokine production, suggesting potential applications in sepsis treatment and immune response regulation .

Potential Role in Plant Chemical Defense

While not directly related to the compound , research on similar compounds has revealed that controlled hydroxylation of terpenoid compounds can play a role in plant chemical defense mechanisms without causing toxicity to the plant itself. This suggests a potential avenue for exploring the use of such compounds in agricultural applications to enhance plant resistance to pests and diseases .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide' involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-2-methyl-2,4-dioxobutanoic acid. This intermediate is then reacted with 2-methoxyaniline to form the desired compound.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "2-methoxyaniline" ], "Reaction": [ "Step 1: Condensation reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst to form 3-(3,4-dimethoxyphenyl)-2-methyl-2,4-dioxobutanoic acid.", "Step 2: Esterification of the intermediate with thionyl chloride to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride with 2-methoxyaniline in the presence of a base catalyst to form the desired compound, 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |

Numéro CAS |

887885-74-7 |

Nom du produit |

3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Formule moléculaire |

C20H19N3O6 |

Poids moléculaire |

397.387 |

Nom IUPAC |

3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C20H19N3O6/c1-27-15-7-5-4-6-14(15)22-18(24)13-11-21-20(26)23(19(13)25)12-8-9-16(28-2)17(10-12)29-3/h4-11H,1-3H3,(H,21,26)(H,22,24) |

Clé InChI |

UFWBIYKAKWHQLY-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3OC)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2951700.png)

![2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2951703.png)

![6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2951706.png)

![(Z)-8-(furan-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951707.png)

![(2,4-Dimethoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2951709.png)

![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2951710.png)

![5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B2951713.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2951714.png)

![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951717.png)